molecular formula C29H25N3O3S B2676747 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 866865-20-5

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2676747
CAS No.: 866865-20-5
M. Wt: 495.6
InChI Key: QMZRBAISMZSZCR-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core fused with a coumarin-like scaffold. Key structural elements include:

  • Sulfanyl (-S-) bridge at position 4, linking the chromenopyrimidine core to an ethanone moiety.

Its synthesis likely involves multi-step heterocyclic coupling and functionalization, as inferred from analogous procedures in and .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S/c1-34-22-14-12-20(13-15-22)27-30-28-23(17-21-8-3-5-11-25(21)35-28)29(31-27)36-18-26(33)32-16-6-9-19-7-2-4-10-24(19)32/h2-5,7-8,10-15H,6,9,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRBAISMZSZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic structures.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Bioactivity Reported Reference
Target Compound Chromeno[2,3-d]pyrimidine 2-(4-Methoxyphenyl), 4-sulfanyl linked to tetrahydroquinolin Not explicitly stated (inferred antimicrobial/anticancer)
1-(3,4-dihydroquinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Chromeno[2,3-d]pyrimidine 2-Phenyl, 9-methyl, 4-sulfanyl linked to tetrahydroquinolin Anticancer (structural analogy to )
2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine 2-Phenyl, 9-ethoxy, 4-sulfanyl linked to acetamide Antimicrobial (structural analogy to )
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidinone 4-Piperidinophenyl, 2-thione Computational drug-like properties
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Chromeno-pyrazolo-pyridinone Thienopyrimidine, phenyl, methyl Anticancer, anti-inflammatory

Key Observations

Sulfanyl (-S-) bridges (common in all analogues) likely improve solubility and serve as hydrogen-bond acceptors, critical for target binding .

Thieno[2,3-d]pyrimidine fusion () introduces a sulfur atom into the aromatic system, which may enhance anticancer activity via kinase inhibition .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (FeCl₃-SiO₂ catalysis) and (multicomponent coupling), though yields may vary due to steric hindrance from the tetrahydroquinolin group . Chromeno[4,3-d]pyrimidinone derivatives () are synthesized via one-step catalytic condensation, offering higher efficiency than multi-step routes .

Computational Predictions: Piperidine-substituted analogues () exhibit favorable drug-likeness (Lipinski’s Rule compliance), whereas the target compound’s tetrahydroquinolin group may increase molecular weight beyond ideal thresholds .

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a chromeno[2,3-d]pyrimidine core linked to a tetrahydroquinoline moiety through a sulfanyl group. This structural arrangement is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of chromeno[2,3-d]pyrimidines have shown activity against various cancer cell lines. A screening of related compounds demonstrated low cytotoxicity but some sensitivity in leukemia cell lines at concentrations around 10 µM. The specific activity of our compound against cancer cells remains to be fully elucidated but suggests potential as a lead compound for further development .

Enzyme Inhibition

Enzyme inhibition is another significant aspect of the biological activity of this compound. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives exhibited strong inhibitory effects against urease with IC50 values significantly lower than standard inhibitors . The mechanism likely involves binding to the active site of these enzymes, thereby preventing substrate interaction.

Antibacterial Activity

The antibacterial properties of related compounds have been documented extensively. Compounds with the chromeno structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the target compound may also possess similar antibacterial properties, warranting further investigation into its spectrum of activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The sulfanyl group may facilitate interactions with key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Binding : Its structural features suggest potential interactions with various receptors that could modulate signaling pathways relevant to tumor growth and inflammation.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerChromeno derivativesLow cytotoxicity; sensitive in leukemia lines
Enzyme InhibitionUrease inhibitorsStrong inhibition (IC50 < 10 µM)
AntibacterialChromeno derivativesModerate activity against S. typhi and B. subtilis

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